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Compound of Interest

Compound Name:
1-([1,1'-Biphenyl]-2-yl)-N-

methylmethanamine

Cat. No.: B082664 Get Quote

Compound: 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine (also known as Volasertib or BI

6727)

Audience: Researchers, scientists, and drug development professionals.

Introduction
Volasertib (BI 6727) is a potent and selective, second-generation, small-molecule inhibitor of

Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] Overexpression of

PLK1 is a common feature in a wide range of human cancers and is often correlated with poor

prognosis, making it an attractive target for anticancer therapies.[1][3] Volasertib is a

dihydropteridinone derivative that functions as an ATP-competitive inhibitor, binding to the ATP-

binding pocket of PLK1.[3][4] This inhibition disrupts critical mitotic processes, including

centrosome maturation and spindle assembly, leading to G2/M phase cell cycle arrest and

subsequent induction of apoptosis in cancer cells.[1][3][5]

These application notes provide an overview of the in vitro applications of Volasertib, along with

detailed protocols for key assays to assess its biological activity.

Mechanism of Action
Volasertib is a highly potent inhibitor of PLK1 with an IC50 of 0.87 nM in cell-free assays.[1][4]

It also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, but
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at higher concentrations, with IC50 values of 5 nM and 56 nM, respectively.[1][4] The

compound shows high selectivity, with no significant inhibitory activity against a panel of over

50 other kinases at concentrations up to 10 µM.[4] By inhibiting PLK1, Volasertib disrupts the

formation of the mitotic spindle, causing cells to arrest in mitosis with characteristic monopolar

spindles, which ultimately triggers the apoptotic cell death pathway.[4][5]
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Caption: Signaling pathway of Volasertib (BI 6727) action.
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Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Volasertib

Target IC50 (nM) Assay Type

PLK1 0.87 Cell-free kinase assay

PLK2 5 Cell-free kinase assay

PLK3 56 Cell-free kinase assay

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity of Volasertib in
Various Cancer Cell Lines

Cell Line Cancer Type EC50 (nM)

HCT116 Colon Carcinoma 23

NCI-H460 Lung Carcinoma 21

BRO Melanoma 11

GRANTA-519 Mantle Cell Lymphoma 15

HL-60 Promyelocytic Leukemia 32

THP-1 Acute Monocytic Leukemia 36

Raji Burkitt's Lymphoma 37

Neuroblastoma TICs Neuroblastoma 21

Data compiled from multiple sources.[4] The median relative IC50 value across the Pediatric

Preclinical Testing Program (PPTP) in vitro cell line panel was 14.1 nM (range 6.0-135 nM).[6]

[7]

Experimental Protocols
Protocol 1: In Vitro PLK1 Kinase Assay
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This protocol is designed to measure the direct inhibitory effect of Volasertib on recombinant

PLK1 activity.

Start

Prepare Reagents:
- Recombinant PLK1
- Casein Substrate

- Volasertib Dilutions
- Kinase Buffer with γ-³²P-ATP

Incubate Reaction Mix
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(Add ice-cold 5% TCA)
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to Filter Plates & Wash Quantify Radiometrically Calculate IC50 Values End
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Caption: Workflow for the in vitro PLK1 kinase assay.

Materials:

Recombinant human PLK1 (e.g., GST-tagged)[4]

Substrate: Casein from bovine milk[4]

Volasertib (BI 6727)

Kinase Reaction Buffer: 15 mM MgCl₂, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5

µM ATP[4]

γ-³²P-ATP

5% Trichloroacetic acid (TCA), ice-cold

Filter plates (e.g., MultiScreen mixed ester cellulose)

Scintillation counter

Procedure:

Prepare serial dilutions of Volasertib in 1% DMSO.

In a reaction tube, combine 20 ng of recombinant PLK1 and 10 µg of casein substrate.[4]
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Add the serially diluted Volasertib or vehicle control (1% DMSO) to the reaction tubes.

Initiate the kinase reaction by adding the Kinase Reaction Buffer containing γ-³²P-ATP. The

final reaction volume should be 60 µL.[4]

Incubate the reaction mixture for 45 minutes at 30°C.[4]

Terminate the reaction by adding 125 µL of ice-cold 5% TCA.[4]

Transfer the precipitates to a filter plate.

Wash the plates with 1% TCA to remove unincorporated γ-³²P-ATP.[4]

Quantify the incorporated radioactivity using a scintillation counter.

Plot the dose-response curves and calculate the IC50 value for Volasertib.

Protocol 2: Cell Proliferation (Cytotoxicity) Assay
This assay measures the effect of Volasertib on the proliferation and viability of cancer cells.

The MTT or CCK-8 assay is commonly used.

Materials:

Cancer cell lines of interest (e.g., HCT116, NCI-H460)

Complete cell culture medium

96-well plates

Volasertib (BI 6727)

Vehicle control (e.g., 0.1% DMSO)

MTT or CCK-8 reagent

Plate reader

Procedure:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.[3]

Compound Treatment: Prepare a range of concentrations of Volasertib in complete medium.

Remove the old medium from the wells and add the medium containing the different

concentrations of Volasertib or vehicle control.[3]

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under

standard cell culture conditions (37°C, 5% CO₂).[3]

Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's

instructions and incubate for the recommended time (typically 1-4 hours).

Measurement: Read the absorbance at the appropriate wavelength using a microplate

reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the dose-response curve and determine the EC50 (or GI50) value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle

following treatment with Volasertib, specifically to detect G2/M arrest.
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Caption: Workflow for cell cycle analysis by flow cytometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b082664?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cancer cell lines

Complete cell culture medium

Volasertib (BI 6727)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

70% ethanol, ice-cold

Propidium Iodide (PI) staining solution with RNase A

Flow cytometer

Procedure:

Cell Treatment: Culture cells to approximately 60-70% confluency. Treat the cells with an

effective concentration of Volasertib (e.g., 100 nM) or vehicle control for a defined period

(e.g., 24 hours).[3]

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by

centrifugation. Wash the cell pellet with cold PBS.[3]

Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to

prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[3]

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend

the cell pellet in PI staining solution containing RNase A.[3]

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in

the dark.

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000

events per sample.
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Data Analysis: Use appropriate software (e.g., ModFit LT) to model the DNA content

histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell

cycle.[2] An accumulation of cells in the G2/M phase is expected after Volasertib treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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